molecular formula C7H7BBrClO3 B596560 (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid CAS No. 1309981-00-7

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

Cat. No.: B596560
CAS No.: 1309981-00-7
M. Wt: 265.294
InChI Key: QLIFWSMTZIXOGZ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO3. It is a white to off-white solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid can be compared with other similar boronic acids:

The unique combination of bromine, chlorine, and methoxy groups in this compound provides distinct reactivity and makes it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

(3-bromo-2-chloro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFWSMTZIXOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659382
Record name (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-00-7
Record name (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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